Methyl cis-2-aminocyclobutane-1-carboxylate hydrochloride Methyl cis-2-aminocyclobutane-1-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1071428-77-7
VCID: VC2718283
InChI: InChI=1S/C6H11NO2.ClH/c1-9-6(8)4-2-3-5(4)7;/h4-5H,2-3,7H2,1H3;1H/t4-,5+;/m1./s1
SMILES: COC(=O)C1CCC1N.Cl
Molecular Formula: C6H12ClNO2
Molecular Weight: 165.62 g/mol

Methyl cis-2-aminocyclobutane-1-carboxylate hydrochloride

CAS No.: 1071428-77-7

Cat. No.: VC2718283

Molecular Formula: C6H12ClNO2

Molecular Weight: 165.62 g/mol

* For research use only. Not for human or veterinary use.

Methyl cis-2-aminocyclobutane-1-carboxylate hydrochloride - 1071428-77-7

Specification

CAS No. 1071428-77-7
Molecular Formula C6H12ClNO2
Molecular Weight 165.62 g/mol
IUPAC Name methyl (1R,2S)-2-aminocyclobutane-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C6H11NO2.ClH/c1-9-6(8)4-2-3-5(4)7;/h4-5H,2-3,7H2,1H3;1H/t4-,5+;/m1./s1
Standard InChI Key UCDVGKULVDTSRP-JBUOLDKXSA-N
Isomeric SMILES COC(=O)[C@@H]1CC[C@@H]1N.Cl
SMILES COC(=O)C1CCC1N.Cl
Canonical SMILES COC(=O)C1CCC1N.Cl

Introduction

Physical and Chemical Properties

Structural Characteristics

Methyl cis-2-aminocyclobutane-1-carboxylate hydrochloride features a cyclobutane core with an amino group and a methyl ester moiety positioned in a cis configuration. This specific stereochemical arrangement influences the compound's reactivity and potential biological interactions. The presence of the hydrochloride salt affects its solubility profile and stability, making it more amenable to laboratory handling and storage compared to the free amine form.

Physicochemical Properties

The compound possesses several key physicochemical properties that define its behavior in various conditions. These properties are summarized in Table 1:

PropertyValueNotes
CAS Number1071428-77-7Unique identifier for chemical registration
Molecular FormulaC₆H₁₂ClNO₂Contains carbon, hydrogen, nitrogen, oxygen, and chlorine
Molecular Weight165.62 g/molCalculated based on atomic weights
StructureCyclobutane ring with cis-oriented functional groupsFeatures amino group and ester functionality
IUPAC NameMethyl (1R,2S)-2-aminocyclobutane-1-carboxylate hydrochlorideSystematic nomenclature reflecting stereochemistry
AppearanceNot specified in available dataPhysical form at standard conditions
Melting PointNot specified in available dataImportant for purity assessment
Storage Conditions2-8°C recommendedFor maintaining stability

Comparison with Related Compounds

Methyl cis-2-aminocyclobutane-1-carboxylate hydrochloride differs from its free base form (methyl (1S,2R)-2-aminocyclobutane-1-carboxylate) in both molecular weight and properties due to the addition of HCl. The free base has a molecular weight of 129.16 g/mol compared to the hydrochloride salt's 165.62 g/mol . This difference affects solubility, with the hydrochloride salt typically demonstrating enhanced water solubility.

The compound also differs from larger ring analogs such as cyclopentane and cyclohexane derivatives in terms of reactivity and conformational flexibility. The increased ring strain in cyclobutane contributes to its unique chemical behavior and potential applications in medicinal chemistry.

Synthesis Methods

Synthetic Pathways for Related Compounds

For similar cyclobutane amino acids, synthesis has been achieved through various routes. One approach involves a formal [2+2] cycloaddition (Michael-Dieckmann-type reaction) using methyl 2-acetamidoacrylate and ketene diethyl acetal to form the cyclobutane core. This core structure can then be modified through stereocontrolled reactions to obtain the desired functionality and stereochemistry .

Another synthetic route for related compounds includes:

  • Formation of the cyclobutane core structure

  • Introduction of the amine functionality

  • Installation of the ester group

  • Adjustment of stereochemistry to obtain the cis configuration

  • Conversion to the hydrochloride salt for stability

Stereochemical Considerations

The stereochemistry of methyl cis-2-aminocyclobutane-1-carboxylate hydrochloride is particularly important for its potential biological activities. The cis configuration of the amino and methyl ester groups creates a specific spatial arrangement that can influence interactions with biological targets. In synthetic processes for related compounds, stereocontrol has been achieved through selective hydrogenation of double bonds and careful manipulation of functional groups .

Biological Activity and Applications

Enzyme-Substrate Interactions

Methyl cis-2-aminocyclobutane-1-carboxylate hydrochloride demonstrates potential in biological systems, particularly through enzyme-substrate interactions. The compound can function as either an enzyme inhibitor or substrate, potentially modulating signal transduction pathways. This dual functionality makes it valuable for studying biochemical processes and developing potential pharmaceutical agents.

Research Findings

Research on methyl cis-2-aminocyclobutane-1-carboxylate hydrochloride suggests its value in pharmacological studies for designing new drugs. Its ability to interact with enzymes and receptors through hydrogen bonding and electrostatic interactions makes it a candidate for modulating biological activities. The compound's cyclobutane core also provides a distinct structural element that can be leveraged for developing novel therapeutic approaches.

Research Perspectives

Current Research Trends

Current research involving methyl cis-2-aminocyclobutane-1-carboxylate hydrochloride and related cyclobutane derivatives focuses on several areas:

  • Exploration of structure-activity relationships to understand how structural modifications affect biological activity

  • Development of synthetic methodologies to create libraries of related compounds

  • Investigation of potential applications in peptide science and medicinal chemistry

  • Study of the compound's interactions with specific biological targets

Future Research Directions

Several promising directions for future research involving methyl cis-2-aminocyclobutane-1-carboxylate hydrochloride include:

  • Development of more efficient and stereoselective synthetic routes

  • Exploration of additional biological activities through systematic screening

  • Investigation of the compound's potential in peptide-based drug design

  • Studies of structure-activity relationships through systematic modification of the core structure

  • Computational modeling to predict interactions with biological targets

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